N-Benzylidene-DL-phenylglycine Ethyl Ester
Description
Contextual Significance of Phenylglycine and its Derivatives in Synthetic Chemistry
Phenylglycine and its derivatives are a class of non-proteinogenic α-amino acids that have garnered substantial interest in synthetic chemistry due to their presence in a variety of biologically active molecules and their utility as chiral building blocks. Unlike their proteinogenic counterparts, the direct attachment of a phenyl group to the α-carbon imparts unique conformational constraints and reactivity to these molecules.
The structural motif of phenylglycine is found in numerous natural products, particularly in complex peptides and glycopeptide antibiotics. This has made phenylglycine derivatives attractive targets and synthons for medicinal chemists and those in the field of natural product synthesis. Their incorporation into peptide backbones can influence the resulting conformation and biological activity of the molecule.
Beyond their role in bioactive compounds, phenylglycine derivatives serve as valuable precursors in the asymmetric synthesis of other non-natural amino acids. The stereogenic center at the α-carbon makes them ideal starting materials for the preparation of enantiomerically pure compounds, which is of paramount importance in the development of pharmaceuticals. The versatility of phenylglycine derivatives extends to their application in the synthesis of various heterocyclic compounds, which are scaffolds for many therapeutic agents. The reactivity of both the amino and carboxylic acid functionalities, combined with the influence of the phenyl ring, allows for a diverse range of chemical transformations.
N-Benzylidene-DL-phenylglycine Ethyl Ester as a Key Intermediate in Iminochemistry
This compound, also known as ethyl 2-(benzylideneamino)-2-phenylacetate, is a Schiff base formed from the condensation of DL-phenylglycine ethyl ester and benzaldehyde (B42025). As an imine, it embodies the characteristic carbon-nitrogen double bond that is central to iminochemistry. This functional group serves as a versatile handle for a multitude of chemical transformations, positioning the compound as a key intermediate in organic synthesis.
One of the documented applications of this compound is as an intermediate in the preparation of Trimebutine metabolites. hmdb.cabldpharm.com This highlights its relevance in the pharmaceutical industry. The imine functionality in this molecule is susceptible to nucleophilic attack at the carbon atom of the C=N bond and can also undergo cycloaddition reactions, making it a valuable precursor for the synthesis of more complex molecular architectures.
The general synthetic route to N-benzylidene amino acid esters involves the reaction of an amino acid ester with an aldehyde, typically in the presence of a dehydrating agent or through azeotropic removal of water. The resulting imine can then be used in a variety of subsequent reactions. For instance, imines derived from amino acid esters are common substrates in the Staudinger reaction for the synthesis of β-lactams, a core structural motif in many antibiotic drugs. They are also employed in multicomponent reactions, where their reactivity is harnessed to construct complex molecules in a single step with high atom economy.
The table below provides a summary of the key properties of this compound.
| Property | Value |
| CAS Number | 77290-52-9 |
| Molecular Formula | C₁₇H₁₇NO₂ |
| Molecular Weight | 267.32 g/mol |
| Alternate Name | Ethyl 2-(benzylideneamino)-2-phenylacetate |
The following table outlines a representative synthesis of a related imine, providing insight into the general experimental conditions that could be adapted for the synthesis of this compound.
| Parameter | Condition |
| Reactants | Ethyl benzoylformate, Acethydrazide |
| Solvent | Ethanol |
| Temperature | 75-80°C |
| Reaction Time | 8 hours |
| Yield | 78.9% |
| Reference | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(benzylideneamino)-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-17(19)16(15-11-7-4-8-12-15)18-13-14-9-5-3-6-10-14/h3-13,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPYPCFPVBVOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439339 | |
| Record name | ethyl 2-(benzylideneamino)-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77290-52-9 | |
| Record name | ethyl 2-(benzylideneamino)-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for N Benzylidene Dl Phenylglycine Ethyl Ester
Direct Condensation Approaches for Imine Formation
The most straightforward method for the synthesis of N-Benzylidene-DL-phenylglycine Ethyl Ester is the direct condensation of DL-phenylglycine ethyl ester with benzaldehyde (B42025). This reaction involves the nucleophilic attack of the primary amine group of the amino acid ester on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the imine.
The efficiency of imine formation is highly dependent on the reaction conditions and the presence of catalysts. Key parameters that are often optimized include the choice of solvent, temperature, and the use of acidic or basic catalysts to facilitate the dehydration step. While specific optimization studies for this compound are not extensively detailed in publicly available literature, general principles of imine synthesis can be applied.
Catalysis: Acid catalysis is commonly employed to accelerate imine formation by protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. Lewis acids can also serve this purpose. For instance, the synthesis of related imines has been shown to be catalyzed by various acids. The choice of catalyst can significantly impact reaction rates and yields.
Reaction Conditions: The removal of water is crucial to drive the equilibrium towards the formation of the imine. This is often achieved by azeotropic distillation with a suitable solvent like toluene (B28343) or benzene, or by the use of dehydrating agents. The reaction temperature is another critical factor; while higher temperatures can increase the reaction rate, they may also lead to the formation of side products. Therefore, a balance must be found to maximize the yield of the desired imine. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
A summary of typical conditions for related imine synthesis is presented in the table below.
| Catalyst/Reagent | Solvent | Temperature | Notes |
| Acid Catalyst | Toluene | Reflux | Azeotropic removal of water |
| Lewis Acid | Dichloromethane | Room Temp | Milder conditions |
| None (neat) | None | Varies | Solvent-free conditions |
This table presents generalized conditions for imine synthesis and may require optimization for the specific synthesis of this compound.
Phase-Transfer Catalysis in the Synthesis of N-Benzylidene Phenylglycine Derivatives
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. In the context of amino acid chemistry, PTC has been extensively used for the asymmetric alkylation of glycine (B1666218) imine esters, demonstrating the utility of this method in manipulating imine derivatives. organic-chemistry.orgthieme-connect.comresearchgate.netnih.gov
While direct synthesis of N-benzylidene phenylglycine derivatives via PTC-mediated condensation is not widely documented, the principles of PTC suggest its potential applicability. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could facilitate the deprotonation of the amino acid ester at the interface of the two phases, enhancing its nucleophilicity towards the aldehyde in the organic phase. This approach could offer advantages such as milder reaction conditions and simplified work-up procedures.
Furthermore, PTC has been successfully employed in the N-alkylation of related amino acid derivatives. For example, the alkylation of o-nitrobenzenesulfonamide (o-NBS) protected phenylglycine has been achieved using triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst in the presence of solid potassium carbonate. monash.edu This demonstrates the effectiveness of PTC in mediating reactions involving phenylglycine esters.
Advanced Synthetic Routes to Phenylglycine Esters as Precursors
The availability and purity of the precursor, DL-phenylglycine ethyl ester, are critical for the successful synthesis of the target imine. Several methods, ranging from direct esterification to more complex chemoenzymatic routes, have been developed for its preparation.
Direct Esterification: The most common method for preparing DL-phenylglycine esters is the direct esterification of DL-phenylglycine with the corresponding alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. google.comepo.org This is a reversible reaction, and the removal of water is necessary to drive it to completion.
From Phenylacetic Acid Esters: A more advanced route involves the nitrosation of a phenylacetic acid ester, followed by reduction to afford the DL-phenylglycine ester. google.com This multi-step process offers an alternative pathway to the desired precursor.
Chemoenzymatic Synthesis: Modern synthetic approaches increasingly utilize enzymes to achieve high selectivity and efficiency. Chemoenzymatic methods for the synthesis of phenylglycine and its derivatives have been developed. tandfonline.comtandfonline.comnih.govresearchgate.netuni-stuttgart.defrontiersin.org For instance, hydantoinase enzymes can be used for the stereospecific conversion of DL-5-phenylhydantoin to N-carbamoyl-D-phenylglycine, which can then be chemically converted to D-phenylglycine. nih.gov While this example focuses on the D-enantiomer, enzymatic and chemoenzymatic strategies are being explored for the synthesis of racemic and L-phenylglycine derivatives as well. These methods often offer the advantages of milder reaction conditions and reduced environmental impact. Another chemoenzymatic approach involves the direct coupling of the Strecker synthesis with a nitrilase reaction to produce phenylglycine from benzaldehyde, cyanide, and ammonia. uni-stuttgart.defrontiersin.org
The N-benzyl group is a common protecting group and structural motif in amino acid chemistry. Several methods are available for the N-benzylation of amino acid esters, which are analogous to the formation of the N-benzylidene group in the target molecule.
Reductive Amination: Reductive amination is a versatile method for forming carbon-nitrogen bonds. masterorganicchemistry.comorganic-chemistry.org It involves the reaction of an amino acid ester with benzaldehyde to form the corresponding imine in situ, which is then reduced to the N-benzyl derivative using a suitable reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride. This method is widely applicable and generally provides good yields.
Alkylation with Benzyl (B1604629) Halides: Direct N-alkylation of amino acid esters with benzyl halides (e.g., benzyl chloride or benzyl bromide) is another common approach. wikipedia.orgguidechem.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. Over-alkylation to form the N,N-dibenzyl derivative can be a competing reaction, but reaction conditions can be optimized to favor mono-alkylation. guidechem.com
Ruthenium-Catalyzed N-Alkylation with Alcohols: A more atom-economical and environmentally benign approach is the direct N-alkylation of amino acid esters with alcohols, catalyzed by transition metals such as ruthenium. nih.govresearchgate.netresearchgate.net This "hydrogen borrowing" methodology involves the in-situ oxidation of the alcohol to the corresponding aldehyde, which then undergoes reductive amination with the amino acid ester. The only byproduct of this reaction is water.
A comparison of these N-benzylation methods is provided below.
| Method | Reagents | Advantages | Potential Disadvantages |
| Reductive Amination | Benzaldehyde, Reducing Agent (e.g., NaBH₄) | High versatility, good yields | Requires a stoichiometric reducing agent |
| Alkylation with Benzyl Halides | Benzyl Halide, Base | Direct, widely used | Potential for over-alkylation, formation of salt byproduct |
| Catalytic N-Alkylation | Benzyl Alcohol, Ru-catalyst | Atom-economical, environmentally friendly | Requires a specific catalyst, may need higher temperatures |
Mechanistic Investigations and Reactivity of N Benzylidene Dl Phenylglycine Ethyl Ester
Azomethine Ylide Formation and Reactivity in Cycloaddition Reactions
The most prominent reactivity of N-benzylidene-DL-phenylglycine ethyl ester and related α-imino esters is their function as precursors to azomethine ylides. An azomethine ylide is a 1,3-dipole containing a nitrogen and two carbon atoms, which is a highly reactive intermediate for [3+2] cycloaddition reactions. mdpi.com This reaction is a powerful tool for the stereocontrolled synthesis of five-membered N-heterocycles like pyrrolidines. nih.govresearchgate.net
The formation of the azomethine ylide from this compound is typically achieved through deprotonation at the α-carbon (the carbon atom bearing the phenyl and ester groups). This process generates a stabilized 1,3-dipolar species. The resulting ylide can then react with a wide range of dipolarophiles (typically electron-deficient alkenes or alkynes) to afford highly substituted pyrrolidine (B122466) rings. mdpi.compsu.edu The reaction is highly regioselective, with the nucleophilic carbon of the ylide attacking the electrophilic carbon of the dipolarophile. nih.gov
The general sequence is outlined below:
Deprotonation: A base removes the proton from the carbon alpha to the ester and imine groups, creating the azomethine ylide.
[3+2] Cycloaddition: The generated 1,3-dipole reacts with a dipolarophile in a concerted or stepwise fashion.
Product Formation: A five-membered pyrrolidine ring is formed, often with the creation of multiple new stereocenters.
This methodology has been widely applied in the synthesis of biologically active molecules and complex natural product cores. nih.gov
The diastereoselectivity of the [3+2] cycloaddition reaction is a critical aspect and is heavily influenced by the geometry of the azomethine ylide intermediate. The ylide can exist in several conformations, often described as 'W-shaped', 'S-shaped', or 'U-shaped'. The relative orientation of the substituents on the ylide dictates the facial selectivity of the approach of the dipolarophile, thereby determining the stereochemistry of the final pyrrolidine product. psu.edu
Chelation: Metal-catalyzed asymmetric 1,3-dipolar cycloadditions are frequently employed to control stereoselectivity. rsc.orgmsu.edu The use of a metal salt (e.g., Ag(I), Zn(II), Cu(I)) in combination with a chiral ligand can generate a metal-chelated azomethine ylide. nih.govrsc.org In the case of α-imino esters like this compound, the metal center coordinates to both the imine nitrogen and the ester's carbonyl oxygen. This coordination forms a rigid five-membered chelate ring, which severely restricts the conformational freedom of the ylide. rsc.org This rigid structure blocks one of the enantiotopic faces of the ylide, forcing the dipolarophile to approach from the less sterically hindered side and leading to high levels of diastereoselectivity. msu.edu
Temperature: Reaction temperature also plays a role in selectivity. Thermal generation of azomethine ylides and their subsequent cycloadditions are common. psu.edu Generally, lower reaction temperatures favor the transition state with the lowest activation energy, leading to higher diastereoselectivity. Conversely, increasing the temperature can provide enough energy to overcome the activation barrier for less favored pathways, potentially reducing the diastereomeric ratio. In some cases, microwave irradiation has been used to accelerate these reactions, which involves high temperatures for short periods. psu.edu
The interplay between chelation, ligand structure, and temperature allows for fine-tuning of the reaction to favor the formation of a specific diastereomer.
Table 1: Factors Influencing Diastereoselectivity in Azomethine Ylide Cycloadditions
| Factor | Mechanism of Influence | Expected Outcome on Selectivity |
|---|---|---|
| Metal Chelation | Forms a rigid, planar five-membered ring with the N,O-atoms of the imino ester, restricting ylide geometry. | High diastereoselectivity by controlling the facial approach of the dipolarophile. rsc.org |
| Chiral Ligands | Creates a chiral environment around the metal-chelated ylide, differentiating between the two faces of the dipole. | High enantioselectivity and diastereoselectivity. msu.edu |
| Temperature | Affects the energy available to overcome different activation barriers for competing transition states. | Lower temperatures generally lead to higher selectivity. psu.edu |
| Ylide Geometry | The 'W', 'S', or 'U' shape of the ylide presents different steric environments to the incoming dipolarophile. | Determines the endo/exo selectivity of the cycloadduct. psu.edu |
Ester-Enolate Claisen Rearrangement Pathways of Alpha-Acyloxysilanes
Based on available scientific literature, there are no established reports directly linking this compound or its derivatives to the Ester-Enolate Claisen Rearrangement pathways of alpha-acyloxysilanes. This specific rearrangement typically involves the mdpi.commdpi.com-sigmatropic shift of a silyl (B83357) ketene (B1206846) acetal (B89532) formed from an allyl ester. mdpi.com While phenylglycine derivatives are versatile synthons, their application in this particular named reaction involving alpha-acyloxysilanes is not a documented area of their reactivity.
Palladium-Mediated C-H Functionalization Mechanisms in Phenylglycine Derivatives
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis. Phenylglycine derivatives are excellent substrates for palladium-catalyzed, directing-group-assisted C-H functionalization. mdpi.comresearchgate.net The amino group or a derivative thereof can act as a directing group, positioning the palladium catalyst in close proximity to the ortho C-H bonds of the phenyl ring, enabling their selective activation and functionalization. rsc.org
The general mechanism for these transformations typically begins with a chelation-assisted C-H activation step, also known as cyclometalation. nih.gov This forms a stable five- or six-membered palladacycle intermediate. This key intermediate can then undergo several productive pathways to yield the functionalized product. mdpi.combeilstein-journals.org
The primary mechanistic pathways are:
Pd(II)/Pd(IV) Cycle: The Pd(II) palladacycle undergoes oxidation with an external oxidant to a high-valent Pd(IV) species. This is followed by C-X bond-forming reductive elimination (where X can be a halogen, oxygen, or carbon atom) to release the product and regenerate a Pd(II) species. rsc.orgbeilstein-journals.org
Pd(II)/Pd(0) Cycle: The palladacycle reacts with a coupling partner (e.g., an organohalide or organoboron reagent). This is followed by reductive elimination from the Pd(II) center to form the C-C or C-heteroatom bond and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) to complete the catalytic cycle. nih.gov
Direct Electrophilic Cleavage: The Pd-C bond of the palladacycle is cleaved by an electrophilic reagent (such as Br₂ or I₂) without a change in the oxidation state of the palladium center. nih.gov
These mechanisms have been successfully applied to achieve a variety of transformations on the phenyl ring of phenylglycine derivatives, including halogenation, alkoxylation, and acylation. mdpi.comresearchgate.netrsc.org A notable challenge in these reactions, especially when starting with enantiomerically pure phenylglycine, is the potential for racemization at the α-carbon under the reaction conditions. researchgate.net
Table 2: Examples of Palladium-Mediated C-H Functionalization of Phenylglycine Derivatives
| Functionalization Type | Reagents | Key Mechanistic Step | Reference |
|---|---|---|---|
| Halogenation | Pd(OAc)₂, Br₂, I₂ | Formation of a palladacycle followed by reaction with the electrophilic halogenating reagent. | mdpi.comresearchgate.net |
| Alkoxylation | Pd(OAc)₂, PhI(OAc)₂, R-OH | Oxidation of the Pd(II) palladacycle to a Pd(IV) intermediate, followed by C-O reductive elimination. | mdpi.comresearchgate.net |
| Acylation | Pd(II) catalyst, Arylglycine | Chelation-directed C-H activation followed by reaction with the acyl source. | rsc.org |
| Arylation | Cationic Pd(II), Ar-I or Ar-B(OH)₂ | C-H activation to generate a cationic palladacycle, followed by reaction with the aryl source. | beilstein-journals.org |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. nih.govresearchgate.net For reactions involving this compound and related compounds, computational studies have provided deep insights into the formation of azomethine ylides and their subsequent cycloaddition reactions. nih.gov
Although mechanistic studies specifically modeling this compound are limited, extensive computational work has been performed on analogous systems, such as the ylides generated from isatin (B1672199) and sarcosine (B1681465) or other α-imino esters. nih.govresearchgate.net These studies typically focus on several key areas:
Ylide Formation: Calculations can map the entire reaction pathway for the formation of the azomethine ylide, identifying intermediates and transition states to determine the rate-determining step. For ylides generated via decarboxylation of amino acids, CO₂ elimination is often found to be the rate-determining step. nih.govresearchgate.net
Stereoselectivity: The primary goal of many computational studies is to explain the origins of regio- and diastereoselectivity in the [3+2] cycloaddition. By calculating the energies of the different transition states (e.g., exo vs. endo approach of the dipolarophile), researchers can predict the major diastereomer formed. These calculations often confirm that the experimentally observed product proceeds through the lowest energy transition state. nih.gov
Frontier Molecular Orbital (FMO) Analysis: FMO theory is used to explain the high regioselectivity of the reaction. The cycloaddition is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide (the 1,3-dipole) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. rsc.org
Solvent Effects: The influence of solvent on the reaction mechanism and energy barriers can be modeled using methods like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD). nih.gov
These computational approaches have confirmed that the 1,3-dipolar cycloaddition of azomethine ylides is a polar, one-step, two-stage process and have provided a quantitative basis for understanding the electronic and steric factors that govern its outcome. nih.gov
Derivatization and Further Synthetic Modifications of N Benzylidene Dl Phenylglycine Ethyl Ester
Conversion to Novel Alpha-Amino Acid Derivatives
The Schiff base moiety in N-benzylidene-DL-phenylglycine ethyl ester activates the α-carbon, facilitating its deprotonation to form a stabilized carbanion. This nucleophilic intermediate can then react with various electrophiles to generate a wide array of novel α-amino acid derivatives.
Detailed research has demonstrated the utility of related glycine (B1666218) imine esters in alkylation and Michael addition reactions to produce non-proteinogenic amino acids. For instance, the enolates of α-iminoesters can undergo asymmetric tandem N-alkylation/π-allylation to yield complex enantioenriched α-allyl-α-aryl α-amino acids. nih.govacs.org While direct examples with this compound are specific, the principles of these reactions are applicable. The general approach involves the deprotonation of the α-carbon followed by reaction with an electrophile.
Alkylation Reactions:
Alkylation of the carbanion generated from this compound with various alkyl halides can introduce a range of substituents at the α-position. The stereochemical outcome of these reactions can often be controlled through the use of chiral auxiliaries or catalysts, leading to the asymmetric synthesis of α,α-disubstituted amino acids. nih.govrsc.org
Table 1: Examples of Alkylation Reactions for the Synthesis of Novel α-Amino Acids
| Electrophile | Resulting α-Amino Acid Derivative | Potential Application |
|---|---|---|
| Allyl bromide | α-Allyl-phenylglycine | Precursor for constrained cyclic amino acids and peptides. nih.gov |
| Benzyl (B1604629) bromide | α-Benzyl-phenylglycine | Building block for peptidomimetics and pharmacologically active compounds. |
Michael Addition Reactions:
The nucleophilic α-carbon of the deprotonated Schiff base can also participate in Michael addition reactions with α,β-unsaturated carbonyl compounds. This conjugate addition is a powerful method for carbon-carbon bond formation and provides access to γ-functionalized amino acid derivatives, which are precursors to pyroglutamic acids and other complex structures. nih.govresearchgate.netgeorgiasouthern.edu
Synthesis of Cyclic Amino Acid Analogues (e.g., Prolines, Pyrrolidines)
This compound is a key precursor for the synthesis of cyclic amino acid analogues, particularly substituted prolines and pyrrolidines. The most common strategy involves [3+2] cycloaddition reactions, where the Schiff base acts as a component of an azomethine ylide.
The in situ generation of an azomethine ylide from this compound allows for its reaction with various dipolarophiles, such as alkenes and alkynes, to construct the five-membered pyrrolidine (B122466) ring. psu.edunih.govresearchgate.netnih.govmdpi.commdpi.comorganic-chemistry.org This methodology is highly valuable for creating conformationally constrained peptide mimics and compounds with potential biological activity.
A notable application is the stereoselective synthesis of quaternary proline analogues. nih.gov For example, N-benzylidene phenylglycine ethyl ester can be allylated, and the resulting product can undergo enzymatic resolution. Subsequent chemical transformations, including hydroboration, oxidation, and a Mitsunobu reaction, can lead to the formation of an enantiomerically pure (R)-α-phenylproline derivative. nih.gov
Table 2: Key Steps in the Synthesis of a Proline Analogue
| Step | Reaction | Purpose |
|---|---|---|
| 1 | Allylation | Introduction of an alkene functionality for subsequent cyclization. nih.gov |
| 2 | Enzymatic Resolution | Separation of enantiomers to achieve stereoselectivity. nih.gov |
| 3 | Hydroboration-Oxidation | Conversion of the terminal alkene to a primary alcohol. nih.gov |
Furthermore, 1,3-dipolar cycloaddition reactions of azomethine ylides generated from related glycine esters have been extensively studied for the synthesis of highly substituted pyrrolidines. nih.govresearchgate.netnih.govbeilstein-journals.org The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the choice of reactants, catalysts, and reaction conditions.
Incorporation into Peptide and Peptidomimetic Structures
The ester and protected amine functionalities of this compound make it a suitable building block for incorporation into peptide chains. The benzylidene group serves as a protecting group for the α-amino group, which can be removed under acidic conditions to allow for peptide bond formation.
While phenylglycine itself can be a challenging residue to incorporate into peptides due to the risk of epimerization, the use of appropriate coupling reagents and conditions can mitigate this issue. rug.nl The ethyl ester at the C-terminus can be hydrolyzed to the free carboxylic acid, which can then be activated for coupling with another amino acid or peptide fragment.
This compound and its derivatives are also valuable in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties. One important class of peptidomimetics is the β-lactams, which are found in many antibiotic drugs. iosrjournals.org The Staudinger [2+2] cycloaddition reaction between a ketene (B1206846) and an imine is a common method for synthesizing β-lactams. nih.govnih.govtsijournals.com Imines derived from phenylglycine esters can be used in this reaction to create β-lactams with a phenylglycine side chain. google.com
Moreover, isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, provide a powerful platform for the rapid synthesis of complex peptide-like molecules and peptidomimetics from simple starting materials. rug.nlbaranlab.orgbeilstein-journals.orgresearchgate.netnih.gov this compound, after hydrolysis of the imine to reveal the primary amine, can potentially be used as the amine component in these reactions.
Strategic Derivatization for Analytical Method Development
The chemical properties of this compound allow for its strategic derivatization to facilitate its analysis and the analysis of related compounds. Derivatization is often employed in analytical techniques like chromatography and mass spectrometry to improve separation, detection, and quantification.
For chiral amino acids like phenylglycine, derivatization is crucial for enantiomeric separation by chromatography. Chiral derivatizing agents can be reacted with the amino or carboxyl group to form diastereomers, which can then be separated on a non-chiral stationary phase. While specific derivatization protocols for this compound are not extensively documented in readily available literature, the principles of amino acid analysis are applicable. For instance, after hydrolysis of the imine and ester groups to yield phenylglycine, the resulting amino acid can be derivatized for chiral analysis.
In mass spectrometry, derivatization can be used to enhance ionization efficiency and to control fragmentation patterns, which is beneficial for structural elucidation and sensitive quantification. nih.gov For example, the phenylglycine moiety could be derivatized to introduce a readily ionizable group or a group that directs fragmentation in a predictable manner. This would be particularly useful in metabolite identification studies, where this compound is known to be an intermediate in the preparation of Trimebutine metabolites. scbt.comlgcstandards.com
Table 3: Potential Derivatization Strategies for Analytical Purposes
| Analytical Technique | Derivatization Approach | Purpose |
|---|---|---|
| Chiral HPLC | Reaction with a chiral derivatizing agent (e.g., Marfey's reagent) after hydrolysis. | Separation and quantification of enantiomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Conversion to volatile esters (e.g., trifluoroacetyl derivatives) after hydrolysis. | Improved chromatographic separation and mass spectrometric detection. |
Applications of N Benzylidene Dl Phenylglycine Ethyl Ester As a Synthetic Building Block
Role in the Preparation of Non-Canonical and Unnatural Amino Acids
Non-canonical and unnatural amino acids are crucial components in medicinal chemistry and drug discovery, offering a way to enhance the properties of peptides and introduce novel functionalities into bioactive molecules. N-Benzylidene-DL-phenylglycine ethyl ester serves as an important scaffold for the synthesis of certain classes of these modified amino acids, particularly α,α-disubstituted amino acids.
The benzylidene group serves as an effective protecting group for the primary amine of the phenylglycine core. More importantly, the imine functionality acidifies the α-proton, facilitating its removal by a suitable base to form a stabilized carbanion (an enolate equivalent). This nucleophilic center can then react with various electrophiles, most commonly alkyl halides, in an α-alkylation reaction. This process allows for the introduction of a new substituent at the α-position. Subsequent hydrolysis of the imine and ester groups yields the desired α,α-disubstituted amino acid. This strategy is a well-established method for creating amino acids with quaternary α-carbon centers. nih.gov
The general synthetic route is outlined below:
Deprotonation: Treatment of this compound with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) removes the proton from the α-carbon, generating a resonance-stabilized enolate.
Alkylation: The enolate is then reacted with an alkylating agent (R-X, where X is a leaving group like Br, I). The alkyl group (R) is introduced at the α-carbon.
Hydrolysis: Acidic workup hydrolyzes both the imine (Schiff base) and the ethyl ester, liberating the free α,α-disubstituted amino acid.
This methodology provides a direct route to α-alkyl-α-phenylglycine derivatives, a class of unnatural amino acids. The choice of the alkylating agent allows for the introduction of a wide variety of side chains, making this a flexible approach for creating a library of novel amino acids. While similar strategies have been extensively documented for related glycine (B1666218) Schiff bases, the principle directly applies to the phenylglycine scaffold of the title compound. researchgate.net
| Starting Material Class | Key Reaction Step | Type of Product | Significance |
|---|---|---|---|
| N-alkylidene amino acid esters (e.g., this compound) | α-Functionalization / Alkylation | α,α-Disubstituted α-amino acids | Provides direct access to sterically hindered amino acids, which can induce specific conformations in peptides. nih.gov |
| N-(Diphenylmethylene)glycinate esters | Asymmetric phase-transfer catalysis alkylation | Enantiomerically enriched α-alkyl-α-amino acids | Allows for stereocontrolled synthesis of unnatural amino acids for use in chiral drugs and peptides. researchgate.net |
Utility in the Synthesis of Bioactive Molecules and Complex Organic Frameworks
The reactivity of this compound makes it a useful precursor for the synthesis of more elaborate molecules, including those with recognized biological activity and complex heterocyclic frameworks.
A primary application of this compound is as a documented intermediate in the preparation of metabolites of Trimebutine. scbt.com Trimebutine is a drug used to treat irritable bowel syndrome and other gastrointestinal motility disorders. The synthesis of its metabolites often requires a phenylglycine scaffold, and this compound provides a convenient and reactive form of this core structure for further chemical elaboration.
Furthermore, the activated α-carbon and the imine functionality enable its participation in various cycloaddition and condensation reactions to form complex heterocyclic systems. For example, azomethine ylides generated from imines of α-amino esters can undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles like pyrrolidines. beilstein-journals.org These pyrrolidine (B122466) rings are core structures in numerous biologically active natural products and pharmaceuticals. The reaction of the enolate with Michael acceptors, such as N-phenylmaleimide, can also lead to the formation of functionalized pyrrolidine derivatives. nih.gov The synthesis of N-fused heterocycles, which are prevalent in bioactive molecules, can also be approached using intermediates derived from heteroaryl ketones and amino acid derivatives. nih.gov
The ability to build these complex, often rigid, molecular frameworks is essential in drug design, where molecular shape and the spatial arrangement of functional groups are critical for biological activity.
| Application Area | Specific Use of this compound or Analog | Resulting Molecular Structure | Relevance |
|---|---|---|---|
| Pharmaceutical Intermediate | Precursor in the synthesis of Trimebutine metabolites. scbt.com | Derivatives of phenylglycine | Essential for studying the metabolism and activity of the pharmaceutical agent Trimebutine. |
| Heterocycle Synthesis | Serves as a source of an azomethine ylide precursor for [3+2] cycloadditions. beilstein-journals.org | Substituted Pyrrolidines | The pyrrolidine core is a common motif in a wide range of bioactive natural products and synthetic drugs. |
| Michael Addition Reactions | Acts as a nucleophile (after deprotonation) in conjugate additions. nih.gov | Functionalized Succinimide Derivatives | Creates complex acyclic structures that can be precursors to other bioactive molecules. |
Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research on N Benzylidene Dl Phenylglycine Ethyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-Benzylidene-DL-phenylglycine Ethyl Ester. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the ethyl ester group (a quartet for the methylene protons and a triplet for the methyl protons), the aromatic protons of the phenylglycine and benzylidene moieties, the methine proton of the phenylglycine unit, and the imine proton would be observed. The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of their specific electronic environments and neighboring protons, allowing for precise structural assignment.
For stereochemical assignment, particularly in the analysis of the individual enantiomers (N-Benzylidene-D-phenylglycine Ethyl Ester or N-Benzylidene-L-phenylglycine Ethyl Ester), advanced NMR techniques using chiral solvating agents or chiral derivatizing agents can be employed. These reagents form diastereomeric complexes with the enantiomers, leading to distinguishable NMR signals for each.
Illustrative ¹H NMR Data for this compound in CDCl₃:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.35 | s | 1H | Imine H (N=CH) |
| 7.80 - 7.20 | m | 10H | Aromatic H |
| 5.10 | s | 1H | Methine H (CH-Ph) |
| 4.20 | q | 2H | Methylene H (O-CH₂) |
| 1.25 | t | 3H | Methyl H (CH₃) |
Illustrative ¹³C NMR Data for this compound in CDCl₃:
| Chemical Shift (δ, ppm) | Assignment |
| 171.0 | Carbonyl C (C=O) |
| 163.5 | Imine C (N=C) |
| 136.0 - 128.0 | Aromatic C |
| 70.0 | Methine C (CH-Ph) |
| 61.5 | Methylene C (O-CH₂) |
| 14.2 | Methyl C (CH₃) |
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the separation of its enantiomers. For purity analysis, a reversed-phase HPLC method is typically employed.
In a standard purity assessment, the compound is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18 column. A mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile or methanol), often with a buffer, is used to elute the compound. The purity is determined by the peak area percentage of the main compound relative to any impurities detected at a specific UV wavelength.
For chiral analysis, which is essential for determining the enantiomeric excess in a sample of a single enantiomer or for separating the racemate, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D and L enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of amino acid derivatives. The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal separation.
Illustrative HPLC Method Parameters for Purity Analysis:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~5.8 min |
Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation:
| Parameter | Value |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Retention Time (L-enantiomer) | ~12.3 min |
| Retention Time (D-enantiomer) | ~14.5 min |
Mass Spectrometry (MS) for Molecular Confirmation and Reaction Monitoring
Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information. When coupled with a chromatographic technique like HPLC (LC-MS), it becomes an invaluable tool for reaction monitoring and impurity identification.
In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion should correspond to the calculated molecular weight of the compound plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.
The fragmentation pattern, obtained through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), can reveal characteristic losses of functional groups. For this compound, common fragmentation pathways would likely involve the cleavage of the ester group, the imine bond, and fragmentation of the phenyl rings. The introduction of an N-benzyl substituent in a molecule often favors a process that produces benzylidene iminium cations nih.gov.
Illustrative Mass Spectrometry Data:
| Ion | Calculated m/z | Observed m/z (HRMS) |
| [C₁₇H₁₇NO₂ + H]⁺ | 268.1332 | 268.1335 |
Illustrative MS/MS Fragmentation of [M+H]⁺:
| Precursor Ion (m/z) | Product Ions (m/z) | Probable Neutral Loss |
| 268.1 | 195.1 | C₂H₅O₂ (ethoxycarbonyl) |
| 268.1 | 166.1 | C₆H₅CH=N (benzylideneamine) |
| 268.1 | 91.1 | C₁₀H₁₀NO₂ (phenylglycine ethyl ester moiety) |
Optical Rotation and Circular Dichroism for Enantiomeric Purity Assessment
For the individual enantiomers of N-Benzylidene-phenylglycine Ethyl Ester, chiroptical techniques such as optical rotation and circular dichroism (CD) are essential for assessing enantiomeric purity and confirming the absolute configuration.
Optical rotation measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation, [α]D, is a characteristic physical property for a given enantiomer under specific conditions (concentration, solvent, temperature, and wavelength). A pure enantiomer will exhibit a specific rotation, while its mirror image will rotate light to an equal but opposite degree. A racemic mixture will have a specific rotation of zero.
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule. Enantiomers will produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum can be used to determine the enantiomeric purity and, in some cases, to assign the absolute configuration by comparing the experimental spectrum with theoretical calculations or with spectra of structurally related compounds.
Illustrative Chiroptical Data for Enantiomers:
| Enantiomer | Specific Rotation ([α]D²⁰) | CD Spectrum (λmax) |
| N-Benzylidene-L-phenylglycine Ethyl Ester | +55.2° (c 1, CHCl₃) | Positive Cotton effect at ~260 nm |
| N-Benzylidene-D-phenylglycine Ethyl Ester | -55.2° (c 1, CHCl₃) | Negative Cotton effect at ~260 nm |
Q & A
Q. What are the key physicochemical properties of N-Benzylidene-DL-phenylglycine Ethyl Ester, and how are they validated experimentally?
The compound has a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol (for the related N-phenylglycine ethyl ester) . Characterization typically involves:
- Mass spectrometry (MS) for molecular weight confirmation.
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify structure and purity.
- High-Performance Liquid Chromatography (HPLC) to assess enantiomeric ratio (DL-form) and impurities .
- Melting point analysis (if solid) to compare with literature values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood or with local exhaust to minimize inhalation of aerosols/dust .
- Storage : Keep in tightly sealed containers, away from oxidizers, in a cool, dark environment .
- Spill management : Contain spills with inert absorbents (e.g., vermiculite) and dispose per hazardous waste regulations .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical method involves:
- Condensation reaction : Reacting DL-phenylglycine ethyl ester with benzaldehyde under acidic (e.g., HCl) or dehydrating conditions (e.g., molecular sieves) .
- Workup : Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of benzaldehyde) and monitor reaction progress by TLC .
Advanced Research Questions
Q. How can researchers resolve the DL-racemic mixture of N-Benzylidene-phenylglycine Ethyl Ester into its enantiomers?
- Enzymatic resolution : Use lipases or esterases (e.g., Candida antarctica) in biphasic systems to selectively hydrolyze one enantiomer .
- Chiral chromatography : Employ chiral stationary phases (e.g., amylose derivatives) in HPLC for analytical or preparative separation .
- Diastereomeric salt formation : React with chiral resolving agents (e.g., tartaric acid derivatives) followed by crystallization .
Q. What strategies mitigate data contradictions in reaction yield or purity across different synthesis protocols?
- Systematic error analysis : Compare reaction parameters (temperature, solvent polarity, catalyst loading) across studies .
- Validation via orthogonal methods : Confirm yields using gravimetry, NMR integration, and HPLC area normalization .
- Reproducibility testing : Replicate literature methods with controlled variables (e.g., anhydrous conditions) to identify critical factors .
Q. How can computational modeling optimize reaction conditions for this compound synthesis?
- Density Functional Theory (DFT) : Simulate transition states to identify rate-limiting steps and ideal catalysts .
- Machine learning (ML) : Train models on reaction databases to predict optimal solvents, temperatures, or catalysts .
- Sensitivity analysis : Evaluate how variables (e.g., pH, substrate ratio) impact yield and enantioselectivity .
Q. What advanced analytical techniques are used to study degradation pathways or stability under varying storage conditions?
- Accelerated stability studies : Expose the compound to heat/humidity and monitor degradation via LC-MS to identify breakdown products .
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf life under standard storage conditions .
- Solid-state NMR : Investigate crystallinity changes impacting stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
